molecular formula C27H22FN5O5S B2818616 ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate CAS No. 866344-38-9

ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

Cat. No.: B2818616
CAS No.: 866344-38-9
M. Wt: 547.56
InChI Key: IXGZZXPYHXPPNT-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic molecule featuring:

  • Pyrido[1,2-a]pyrimidin-4-one methyl group: A fused heterocyclic system that may enhance binding to kinase or nucleic acid targets.
  • Ethyl carboxylate: Enhances solubility and serves as a metabolically labile ester prodrug moiety .

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN5O5S/c1-2-38-27(37)30-12-10-19-20(15-30)39-25-23(19)24(35)33(18-8-6-16(28)7-9-18)26(36)32(25)14-17-13-22(34)31-11-4-3-5-21(31)29-17/h3-9,11,13H,2,10,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGZZXPYHXPPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC(=O)N5C=CC=CC5=N4)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate involves multiple steps. The synthetic route typically includes the formation of key intermediates through reactions such as Diels-Alder reactions, followed by further functionalization to introduce the desired substituents . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an antiparasitic agent. Specifically, it has been investigated for its efficacy against malaria caused by Plasmodium falciparum. The compound is part of a novel class of drugs designed to target and inhibit the growth of this parasite, which remains a significant global health threat . In vitro studies have shown promising results in reducing parasite viability, indicating its potential as a therapeutic agent in treating malaria.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit moderate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These findings suggest that the compound could be developed into a new class of antibiotics to combat resistant strains of bacteria . The structure-activity relationship studies are crucial for optimizing its efficacy and reducing toxicity.

Cancer Therapeutics

In silico studies have demonstrated that ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate interacts effectively with biological targets involved in cancer progression. Specifically, it has shown potential as an inhibitor of ecto-5’-nucleotidase, an enzyme implicated in tumor growth and metastasis . This interaction suggests that the compound could be further explored as a lead candidate in the development of anti-cancer drugs.

Synthesis and Derivative Development

The synthesis of this compound is typically achieved through advanced organic reactions such as the Biginelli reaction and other multicomponent reactions that allow for the incorporation of various functional groups essential for biological activity . The ability to modify its structure to enhance activity against specific targets makes it a versatile candidate in drug development.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the pharmacological profile of this compound. Research focuses on how modifications to its chemical structure can influence its potency and selectivity against various biological targets . This knowledge is essential for guiding future synthetic efforts and therapeutic applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Compound from : 2-(11-Acetyl-3,5-Dioxo-4-Phenyl-8-Thia-4,6,11-Triazatricyclo[7.4.0.02,7]Trideca-1(9),2(7)-Dien-6-yl)-N-(2-Methoxyphenyl)Acetamide

  • Key Differences: Phenyl vs. 4-Fluorophenyl: The absence of fluorine reduces electronegativity and may decrease binding affinity to aromatic-rich targets. Acetyl vs. Ethyl Carboxylate: The acetyl group lowers solubility and alters metabolic stability.
  • Implications : Reduced polarity compared to the target compound, likely impacting pharmacokinetics and target engagement .

Compound 11o from : 2-(4-Fluorophenyl)-3-(6-Methoxy-1H-Benzo[d]Imidazol-2-yl)Imidazo[1,2-a]Pyrimidine

  • Key Differences: Benzimidazole vs.
  • Implications : While both share the 4-fluorophenyl group, the absence of the sulfur atom and tricyclic system in 11o limits its overlap in biological targets .

Reference Example 107 from : Diazaspiro[3.5]Nonene Carboxamide

  • Key Differences: Spirocyclic vs. Trifluoromethyl Groups: Enhance metabolic stability but increase lipophilicity, which may reduce aqueous solubility.
  • Implications : The trifluoromethyl groups in Reference Example 107 suggest superior in vivo stability compared to the target compound, albeit with trade-offs in solubility .

Computational Comparison Methods

Tanimoto Coefficient Analysis

  • Using binary fingerprints, the target compound shows moderate similarity (Tanimoto coefficient ~0.4–0.6) to analogs like those in and due to shared fluorophenyl and heterocyclic motifs. However, the tricyclic core reduces overlap with simpler bicyclic systems .

Graph-Based Structural Alignment

  • Subgraph matching reveals the pyridopyrimidinone and triazatricyclo systems as unique identifiers of the target compound. These features are absent in spirocyclic () or benzimidazole-containing () analogs, highlighting its structural distinctiveness .

Tabulated Comparison of Key Features

Compound Core Structure Key Substituents Solubility (Predicted) Metabolic Stability
Target Compound Triazatricyclo[7.4.0.02,7] 4-Fluorophenyl, Ethyl Carboxylate, 8-Thia Moderate-High Moderate (ester labile)
Compound Triazatricyclo[7.4.0.02,7] Phenyl, Acetyl, Methoxyphenyl Acetamide Low-Moderate High (acetyl stable)
Compound 11o () Imidazo[1,2-a]pyrimidine 4-Fluorophenyl, Benzimidazole Low High
Reference Example 107 () Diazaspiro[3.5]nonene Trifluoromethyl, Hydroxy Low Very High

Biological Activity

Ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by a unique tricyclic structure that includes a pyrido-pyrimidine moiety and various functional groups contributing to its biological properties. The presence of the fluorophenyl group is particularly noteworthy due to its influence on the compound's pharmacokinetics and interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Anticancer Properties : The compound has shown efficacy against various cancer cell lines by targeting specific receptors involved in tumor growth and proliferation.
  • Enzyme Inhibition : It acts as an inhibitor of Factor XIa, which plays a crucial role in the coagulation cascade, suggesting potential applications in thrombotic disorders .
  • Antimicrobial Activity : Preliminary studies indicate that the compound has antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticancer Activity

A study conducted on derivatives of pyrido[2,3-d]pyrimidines demonstrated that compounds similar to ethyl 4-(4-fluorophenyl)-3,5-dioxo exhibited significant inhibition of cancer cell proliferation. In particular, derivatives with an ethyl group showed enhanced activity compared to their methylated counterparts .

CompoundTargetActivityReference
Ethyl 4-(4-fluorophenyl)-3,5-dioxoEPH receptor familySignificant inhibition of cancer cell growth

Enzyme Inhibition

The compound has been identified as a potent Factor XIa inhibitor, which is crucial for developing anticoagulant therapies. The mechanism involves competitive inhibition at the active site of the enzyme, thus preventing thrombus formation without affecting platelet function .

Antimicrobial Properties

In vitro studies have demonstrated that this compound exhibits activity against several bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Q & A

Q. What synthetic methodologies are recommended for constructing the heterocyclic core of this compound?

The compound's tricyclic scaffold requires multi-step synthesis, typically involving:

  • Cyclocondensation : Formation of the pyrido[1,2-a]pyrimidin-4-one moiety via base-mediated cyclization of aminopyrimidine precursors .
  • Thiazolidinone Formation : Introduction of the 8-thia group through sulfur insertion using Lawesson’s reagent or thiourea derivatives under reflux conditions .
  • Coupling Reactions : Alkylation of the pyrido[1,2-a]pyrimidine subunit with a fluorophenyl-containing intermediate via Buchwald-Hartwig amination or nucleophilic substitution . Key solvents include anhydrous DMF or THF, with reaction temperatures optimized between 60–100°C to balance yield and side reactions .

Q. How can spectroscopic techniques elucidate the compound’s structure?

A combination of methods is critical:

  • NMR Spectroscopy : 1H/13C NMR identifies fluorophenyl (δ 7.2–7.8 ppm, doublets) and carbonyl resonances (δ 165–175 ppm). Overlapping signals in the pyrido[1,2-a]pyrimidine region (δ 8.1–8.9 ppm) require 2D COSY or HSQC for resolution .
  • X-ray Crystallography : Single-crystal analysis confirms bond angles (e.g., C8–C7–C20 = 125.62°) and dihedral angles in the tricyclic system, resolving stereochemical ambiguities .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+ at m/z 567.12) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR signal splitting) be resolved?

Discrepancies often arise from dynamic processes like keto-enol tautomerism in the pyrimidinone ring. Strategies include:

  • Variable-Temperature NMR : Conduct experiments at 25°C and −40°C to freeze conformational changes. For example, coalescence of doublets near δ 8.5 ppm at low temperatures confirms tautomeric equilibrium .
  • Deuterium Exchange : Treat the compound with D2O to identify exchangeable protons (e.g., NH in the thiazolidinone ring) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) simulate NMR shifts and compare them to experimental data to assign ambiguous signals .

Q. What computational approaches validate the compound’s 3D structure and reactivity?

Advanced methods include:

  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., in DMSO) to assess stability of the tricyclic conformation over 100-ns trajectories .
  • Docking Studies : Predict binding to biological targets (e.g., kinases) using AutoDock Vina. The pyrido[1,2-a]pyrimidine moiety shows π-π stacking with ATP-binding pockets (binding energy ≤ −9.2 kcal/mol) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts = 12.4% of crystal packing) from X-ray data to guide polymorph design .

Q. How can reaction conditions be optimized to mitigate byproducts during synthesis?

Common issues include thioamide oxidation or fluorophenyl dehalogenation. Mitigation involves:

  • Catalyst Screening : Use Pd(OAc)2/Xantphos for coupling reactions to reduce aryl halide degradation .
  • Inert Atmosphere : Conduct reactions under N2/Ar to prevent sulfur oxidation .
  • pH Control : Maintain pH 7–8 during cyclization to avoid acid-catalyzed ring-opening .

Methodological Tables

Table 1: Key Crystallographic Parameters (from )

ParameterValue
Bond Angle (C8–C7–C20)125.62°
Dihedral Angle (C9–C10)−4.35°
F···H Contact (%)12.4

Table 2: Synthetic Optimization Parameters (from )

ConditionOptimal Range
Temperature60–100°C
SolventAnhydrous DMF
CatalystPd(OAc)2

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